N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)alaninamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a methoxyphenylalaninamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)alaninamide typically involves the sequential nucleophilic substitution of cyanuric chloride with appropriate amines. The process begins with the reaction of cyanuric chloride with aniline to form 2,4,6-tris(phenylamino)-1,3,5-triazine. This intermediate is then further reacted with 3-methoxyphenylalaninamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines.
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(phenylamino)-1,3,5-triazine: A precursor in the synthesis of the target compound.
Diethylhexyl butamido triazone: A triazine derivative used as a UV filter in sunscreens.
Hexamethylmelamine: A triazine compound with antitumor properties.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)alaninamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H25N7O2 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C25H25N7O2/c1-17(22(33)27-20-14-9-15-21(16-20)34-2)26-23-30-24(28-18-10-5-3-6-11-18)32-25(31-23)29-19-12-7-4-8-13-19/h3-17H,1-2H3,(H,27,33)(H3,26,28,29,30,31,32) |
InChI Key |
OZPKINQDKYQBTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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